4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Description
4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzodiazoles. It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring.
Properties
CAS No. |
1780460-89-0 |
|---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) |
InChI Key |
NETFEPMNNIUDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the substitution reaction on a benzodiazole ring. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazol-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Overview
4-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
4-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine has been investigated for its therapeutic potential in treating various diseases. Its structure allows for interaction with multiple biological targets, making it a candidate for the development of new pharmaceuticals.
Key Therapeutic Areas:
- Antimicrobial Activity: Studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties, which could be harnessed for developing new antibiotics.
- Anticancer Properties: Research suggests that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Research
In biological studies, 4-bromo derivatives are often used as probes to understand biochemical pathways. Their ability to interact with specific enzymes or receptors can help elucidate their roles in cellular processes.
Examples of Biological Applications:
- Enzyme Inhibition Studies: Investigations into how this compound affects enzyme activity can provide insights into metabolic pathways.
- Cell Culture Experiments: Its solubility and stability make it suitable for use in cell culture systems to study cellular responses to pharmacological agents.
Materials Science
The compound is also being explored for its applications in materials science, particularly in the development of new materials with specific electronic or optical properties.
Potential Uses:
- Organic Electronics: Due to its electronic properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Polymer Chemistry: As a building block, it can contribute to the synthesis of novel polymers with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-methyl-1H-1,3-benzodiazol-2-amine
- 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Biological Activity
4-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the benzodiazole family, characterized by a fused benzene and diazole ring. The presence of a bromine atom and a methyl group at specific positions on the benzodiazole structure influences its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine. In a patent study, it was noted that this compound exhibited effective inhibition of cell wall synthesis in bacteria, leading to cell death. This mechanism is particularly relevant in the context of multi-drug resistant Gram-negative bacteria, where traditional antibiotics have failed .
Table 1: Antibacterial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo-1-methyl-1H-benzodiazol-2-amine | 16 | Escherichia coli |
| Standard Antibiotic (e.g., Meropenem) | 8 | Escherichia coli |
Antitubercular Activity
In a study focusing on antitubercular activity, synthesized derivatives of benzodiazoles including 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine were evaluated against Mycobacterium tuberculosis. The microplate Alamar blue assay (MABA) indicated that this compound demonstrated significant potential with a minimum inhibitory concentration (MIC) comparable to that of established antitubercular drugs like isoniazid .
Table 2: Antitubercular Activity
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| 4-Bromo-1-methyl-1H-benzodiazol-2-amine | 0.8 | Isoniazid |
| Standard Drug | 0.5 | Isoniazid |
The biological activity of 4-bromo-1-methyl-1H-benzodiazol-2-amine is largely attributed to its interaction with bacterial proteins involved in cell wall synthesis and metabolic pathways. Molecular docking studies suggest that it binds effectively to the active sites of key enzymes in M. tuberculosis, thereby inhibiting their function .
Case Studies
A notable case study involved the synthesis and evaluation of multiple derivatives based on the benzodiazole scaffold. The results indicated that modifications at various positions could enhance antimicrobial efficacy while maintaining low toxicity profiles. For instance, compounds with halogen substitutions showed improved potency against both E. coli and M. tuberculosis .
Toxicity Profile
The toxicity profile of 4-bromo-1-methyl-1H-benzodiazol-2-amine has been assessed through various assays. It is classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings . However, its selective activity against microbial targets suggests potential for therapeutic applications with minimized side effects.
Q & A
Q. What are the optimized synthetic routes for 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzodiazole derivatives typically involves cyclization of substituted benzene precursors with appropriate amines. For example, refluxing in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres enhances reaction rates and minimizes side products. Temperature control (e.g., 80–120°C) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) are critical for regioselective bromination at the 4-position . Purity can be improved via recrystallization in ethanol-water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine?
Methodological Answer:
- IR Spectroscopy: The NH stretching vibration (3200–3400 cm⁻¹) confirms the amine group, while C-Br stretches appear near 550–650 cm⁻¹. Benzodiazole ring vibrations (C=N and C-N) occur between 1500–1600 cm⁻¹ .
- NMR: H NMR shows the methyl group (singlet, δ 3.2–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm, split by bromine’s electron-withdrawing effect). C NMR identifies the brominated carbon (δ 110–120 ppm) and benzodiazole carbons (δ 140–160 ppm) .
Advanced Research Questions
Q. How can SHELX programs resolve structural ambiguities in crystallographic studies of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine?
Methodological Answer: SHELXL refines crystal structures using high-resolution X-ray diffraction data. Key steps include:
- Space Group Determination: SHELXT automates Laue group identification and initial structure solution .
- Refinement: SHELXL employs least-squares minimization to optimize atomic positions, thermal parameters, and occupancy. For bromine, anisotropic displacement parameters improve accuracy due to its high electron density .
- Validation: Check R-factor convergence (<5%) and validate hydrogen bonding networks using CCDC tools.
Q. How should researchers address contradictions in reported biological activities of benzodiazole derivatives?
Methodological Answer:
- Data Triangulation: Compare results across multiple assays (e.g., antimicrobial vs. anticancer screens) and cell lines. For example, highlights how substituent positioning (e.g., bromine vs. fluorine) alters bioactivity .
- Mechanistic Studies: Use computational docking (e.g., AutoDock Vina) to assess binding affinity variations to target proteins (e.g., kinases or DNA topoisomerases).
- Reproducibility Checks: Ensure consistent experimental conditions (e.g., solvent, pH, and incubation time) and validate purity via HPLC .
Q. What computational strategies predict the reactivity and stability of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine in aqueous environments?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and solvation energies. Bromine’s electronegativity increases electrophilicity, making the compound prone to nucleophilic substitution at the 4-position.
- MD Simulations: GROMACS or AMBER models predict hydration dynamics and degradation pathways (e.g., hydrolysis of the benzodiazole ring under acidic conditions).
Q. What analytical methods resolve impurities in synthesized 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine?
Methodological Answer:
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS detects dehalogenation products (e.g., loss of Br⁻ at m/z 208) .
- TGA-DSC: Thermal gravimetric analysis identifies solvent residues or decomposition events above 200°C.
Methodological Design Questions
Q. How to design a structure-activity relationship (SAR) study for 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine derivatives?
Methodological Answer:
- Scaffold Modification: Syntize analogs with substitutions at the 1-methyl (e.g., ethyl, isopropyl) or 2-amine (e.g., acylated or alkylated amines) positions.
- Bioassays: Test against a panel of targets (e.g., bacterial strains, cancer cell lines) using dose-response curves (IC₅₀/EC₅₀). demonstrates how pyrazole analogs’ activity correlates with electronic effects .
- Statistical Analysis: Apply multivariate regression to link substituent properties (Hammett σ, logP) to bioactivity .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Caco-2 Assays: Measure intestinal permeability.
- Microsomal Stability Tests: Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Bromine may reduce metabolic clearance compared to fluorine analogs .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to quantify unbound fractions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
